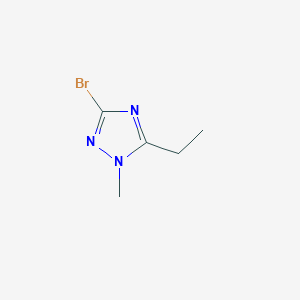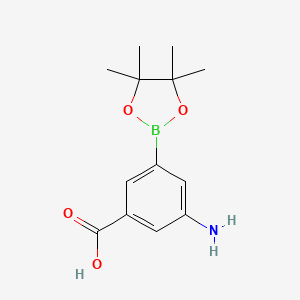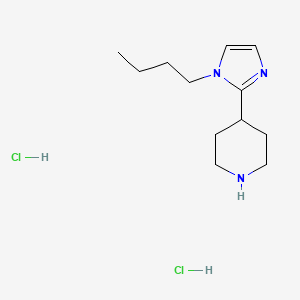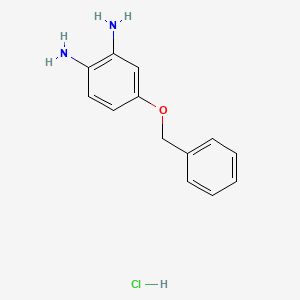
4-(Benzyloxy)benzene-1,2-diamine hydrochloride
Vue d'ensemble
Description
4-(Benzyloxy)benzene-1,2-diamine hydrochloride is a chemical compound with the CAS Number: 1803591-53-8 . It has a molecular weight of 250.73 . The IUPAC name for this compound is 4-(benzyloxy)benzene-1,2-diamine hydrochloride .
Molecular Structure Analysis
The InChI code for 4-(Benzyloxy)benzene-1,2-diamine hydrochloride is 1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(Benzyloxy)benzene-1,2-diamine hydrochloride is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Properties of Polyamides
4-(Benzyloxy)benzene-1,2-diamine hydrochloride is utilized in the synthesis of various aromatic polyamides. For instance, aromatic polyamides derived from 2,6‐bis(4‐aminophenoxy)naphthalene and various aromatic dicarboxylic acids demonstrate properties like solubility in aprotic solvents, formation of transparent and flexible films, and high thermal stability. These polyamides have applications in materials science due to their high tensile strength and thermal resistance (Yang, Hsiao, & Yang, 1996).
Antioxidant Behavior Study
Research on the reaction of hydroquinones with peroxyl radicals, leading to semiquinone radicals, leverages compounds structurally related to 4-(Benzyloxy)benzene-1,2-diamine hydrochloride. This study provides insights into the antioxidant behavior of hydroquinones, which is significant in understanding their application in chemistry and biology (Valgimigli et al., 2008).
Liquid Crystal Properties
The compound plays a role in the synthesis and characterization of molecules exhibiting liquid crystal properties. For example, derivatives synthesized using similar structural components displayed nematic phases, which are crucial in the study of liquid crystals and their applications in display technologies (Jamain & Khairuddean, 2021).
Corrosion Inhibition
Studies on corrosion inhibition of metals, such as mild steel, have used derivatives of benzene-1,2-diamines, closely related to 4-(Benzyloxy)benzene-1,2-diamine hydrochloride. These compounds serve as effective corrosion inhibitors in acidic environments, suggesting their potential use in industrial applications (Singh & Quraishi, 2016).
Polymer Synthesis
The compound is also instrumental in synthesizing novel polymers. For instance, research on the synthesis and characterization of soluble polyimides derived from novel unsymmetrical diamine monomers, including derivatives of benzene-1,2-diamine, reveals its significance in creating polymers with high thermal stability and mechanical strength (Shao et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHQWKGITBRPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzene-1,2-diamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



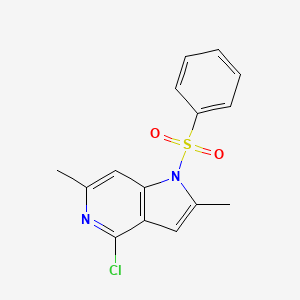
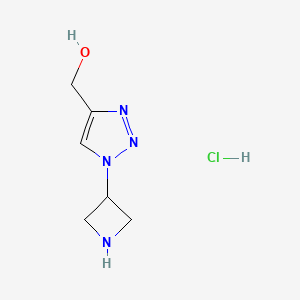
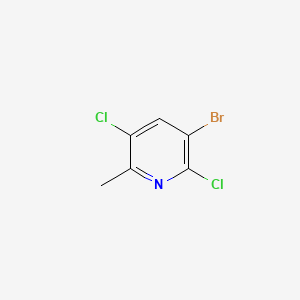
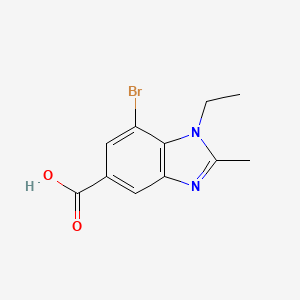
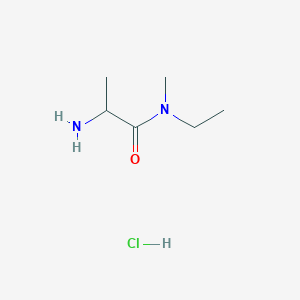
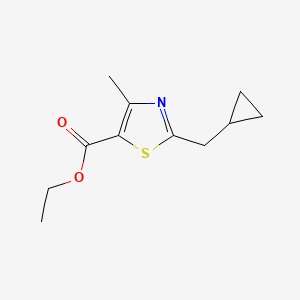
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

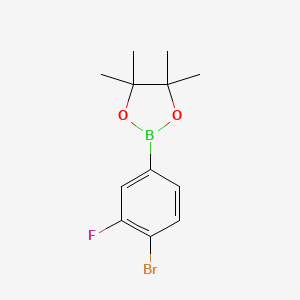
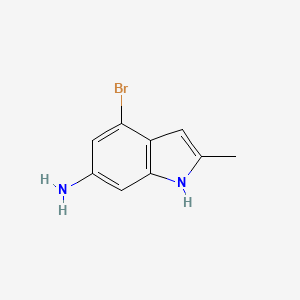
![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
